molecular formula C10H16O3 B14623103 Cyclopentaneacetic acid, 1-ethyl-2-oxo-, methyl ester CAS No. 58928-65-7

Cyclopentaneacetic acid, 1-ethyl-2-oxo-, methyl ester

Cat. No.: B14623103
CAS No.: 58928-65-7
M. Wt: 184.23 g/mol
InChI Key: ZGXIYUFQMXVXGH-UHFFFAOYSA-N
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Description

Cyclopentaneacetic acid, 1-ethyl-2-oxo-, methyl ester is an organic compound with the molecular formula C10H16O3 It is a derivative of cyclopentaneacetic acid, where the carboxylic acid group is esterified with methanol, and the cyclopentane ring is substituted with an ethyl group and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentaneacetic acid, 1-ethyl-2-oxo-, methyl ester typically involves the esterification of cyclopentaneacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Cyclopentaneacetic acid, 1-ethyl-2-oxo-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Cyclopentaneacetic acid, 1-ethyl-2,3-dioxo-, methyl ester.

    Reduction: Cyclopentaneacetic acid, 1-ethyl-2-hydroxy-, methyl ester.

    Substitution: Cyclopentaneacetic acid, 1-ethyl-2-oxo-.

Scientific Research Applications

Cyclopentaneacetic acid, 1-ethyl-2-oxo-, methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of cyclopentaneacetic acid, 1-ethyl-2-oxo-, methyl ester involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, releasing the corresponding carboxylic acid and methanol. The keto group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester: Similar structure but with a pentyl group instead of an ethyl group.

Uniqueness

Cyclopentaneacetic acid, 1-ethyl-2-oxo-, methyl ester is unique due to the presence of both an ethyl group and a keto group on the cyclopentane ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

58928-65-7

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 2-(1-ethyl-2-oxocyclopentyl)acetate

InChI

InChI=1S/C10H16O3/c1-3-10(7-9(12)13-2)6-4-5-8(10)11/h3-7H2,1-2H3

InChI Key

ZGXIYUFQMXVXGH-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCC1=O)CC(=O)OC

Origin of Product

United States

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